
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
Vue d'ensemble
Description
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate is a chemical compound with the CAS Number: 953803-84-4 . It has a molecular weight of 332.56 . The IUPAC name for this compound is ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate . It is a solid substance that should be stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The Inchi Code for Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate is 1S/C12H8BrClFNO2/c1-2-18-12(17)7-5-16-10-4-9(15)8(13)3-6(10)11(7)14/h3-5H,2H2,1H3 . This code provides a unique representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate is a solid substance . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Synthesis Methods and Applications
Microwave-Assisted Synthesis
Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, a related compound, was synthesized using a microwave-assisted method with aluminum as a catalyst, achieving a high yield of 94.2%. This method signifies the potential for efficient synthesis of related quinoline compounds (Song Bao-an, 2012).
Functionalization Techniques
Research on mono- and disubstituted 2-bromo-3-fluoroquinolines, which are structurally similar, demonstrates the potential for converting these compounds into various carboxylic acids through halogen/metal permutation and deprotonation processes (L. Ondi, J. Volle, M. Schlosser, 2005).
Divergent Synthesis of Fluoroquinolones
A key intermediate for the synthesis of various C7-substituted fluoroquinolones, which are potent topoisomerase II inhibitors with clinical applications, has been developed. This indicates the role of similar quinoline derivatives in medicinal chemistry (Xin Zhang, Feng Mu, B. Robinson, Pengfei Wang, 2010).
Antibacterial Activity
Novel quinolones, including those structurally related to Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate, have been synthesized and found effective against various bacterial strains. This highlights the potential of similar compounds in developing new antibacterial agents (A. R. Kumar et al., 2014).
Chemical Transformations and Derivative Synthesis
Derivative Synthesis
Synthesis of derivatives like Ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate showcases the versatility of quinolone compounds in chemical transformations, leading to a variety of structurally diverse molecules (Jalal A. Zahra et al., 2007).
Organometallic Functionalization
The functionalization of nitrogen heterocycles, including similar quinolines, through organometallic approaches, demonstrates the diverse chemical reactivity and potential applications in complex molecule synthesis (L. Ondi, 2005).
Cyclocondensation Reactions
The synthesis of ethyl 2,3-disubstituted pyrido[2,3-f]quinoxaline-8-carboxylates through cyclocondensation reactions of related quinolone derivatives indicates the potential for creating novel heterocyclic compounds (Esra’a S. Abu-Sheaib et al., 2008).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . It has the hazard statement H319, which means it causes serious eye irritation . The precautionary statements are P305+P351+P338, which mean that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propriétés
IUPAC Name |
ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClFNO2/c1-2-18-12(17)7-5-16-10-4-9(15)8(13)3-6(10)11(7)14/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXQUPKOFCIFDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)F)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate | |
CAS RN |
953803-84-4 | |
| Record name | ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

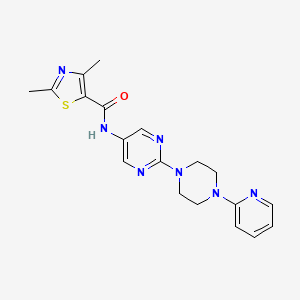
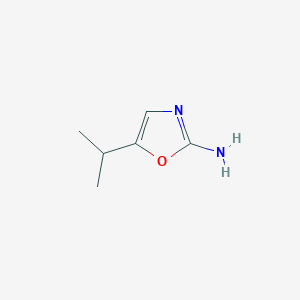
![Bis(1-[3-(dimethylamino)propyl]guanidine), sulfuric acid](/img/structure/B2784841.png)
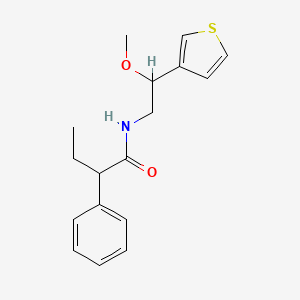
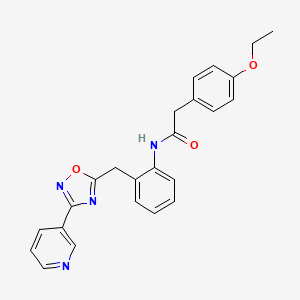

![1-methyl-5-(2-oxo-2-piperidinoethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2784845.png)

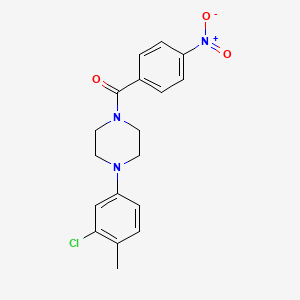
![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2784849.png)
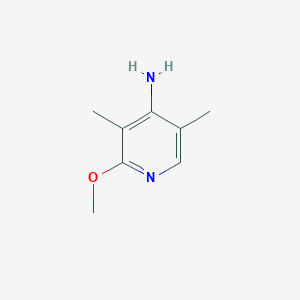
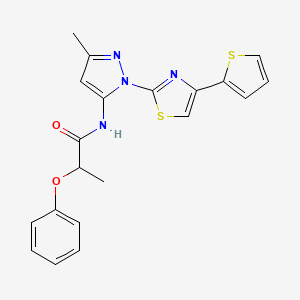
![2-Chloro-1-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)propan-1-one](/img/structure/B2784855.png)
![N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-1-phenylmethanesulfonamide](/img/structure/B2784856.png)